molecular formula C9H11ClO5S B2911751 Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate CAS No. 306936-32-3

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate

Cat. No.: B2911751
CAS No.: 306936-32-3
M. Wt: 266.69
InChI Key: OPVQUCBSIFLMKM-UHFFFAOYSA-N
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Description

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate is an organic compound that belongs to the class of furoates It contains a furan ring substituted with ethyl, chlorosulphonyl, and dimethyl groups

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to discuss the “mechanism of action” of a chemical compound. In general, the reactivity of this compound would be influenced by the functional groups present .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like materials science or medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate typically involves the chlorosulphonylation of ethyl 2,5-dimethyl-3-furoate. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulphonyl group. Common reagents used in this synthesis include chlorosulfonic acid and a suitable base to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulphonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulphonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonyl derivatives.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,5-dimethyl-3-furoate: Lacks the chlorosulphonyl group, making it less reactive in certain chemical transformations.

    4-(Chlorosulphonyl)-2,5-dimethylfuran: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.

Uniqueness

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate is unique due to the presence of both the chlorosulphonyl and ethyl ester groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO5S/c1-4-14-9(11)7-5(2)15-6(3)8(7)16(10,12)13/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVQUCBSIFLMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1S(=O)(=O)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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